Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to Ethyl 4-oxo-4-(2-pyridyl)butyrate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-oxo-4-(2-pyridyl)butyrate is a keto-ester functionalized with a pyridine ring, a structural motif of significant interest in the fields of medicinal chemistry and organic synthesis. The pyridine ring is a common pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of both a ketone and an ester group provides two distinct handles for further chemical modification, making this compound a versatile intermediate for the synthesis of more complex molecular architectures.
This guide provides a comprehensive overview of Ethyl 4-oxo-4-(2-pyridyl)butyrate, consolidating its chemical identifiers, physical properties, and a detailed, field-proven synthetic protocol. We will explore the causality behind the experimental choices and discuss its potential applications as a scaffold in the development of novel therapeutics.
Chemical Identity and Properties
A thorough search of chemical databases reveals that while the compound is structurally well-defined, a specific CAS Number is not consistently assigned or is absent in major databases. This is not uncommon for specialized research intermediates. However, a complete set of other identifiers allows for its unambiguous definition.
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-oxo-4-(pyridin-2-yl)butanoate | N/A |
| Synonyms | 4-oxo-4-(2-pyridinyl)butyric acid ethyl ester | N/A |
| Molecular Formula | C₁₁H₁₃NO₃ | ChemSynthesis[1] |
| Molecular Weight | 207.23 g/mol | Matrix Scientific[2] |
| InChIKey | JLXWOESXLVDKSZ-UHFFFAOYSA-N | ChemSynthesis[1] |
| SMILES | CCOC(=O)CCC(=O)c1ccccn1 | N/A |
| CAS Number | Not definitively assigned | ChemSynthesis[1] |
Physical Properties
Synthesis and Mechanistic Insights
The synthesis of γ-keto esters like Ethyl 4-oxo-4-(2-pyridyl)butyrate can be achieved through several established organic chemistry transformations. A robust and scalable approach involves the acylation of an appropriate enolate with a pyridine-derived acylating agent. A plausible and efficient method is the reaction between ethyl lithioacetate and 2-cyanopyridine.
Proposed Synthetic Pathway: Acylation of Ethyl Lithioacetate
This pathway is advantageous due to the commercial availability of the starting materials and the relatively mild reaction conditions. The mechanism involves the in-situ generation of the enolate of ethyl acetate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-cyanopyridine. A subsequent acidic workup hydrolyzes the intermediate imine to the desired ketone.
Caption: Proposed synthetic workflow for Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Experimental Protocol: Synthesis
This protocol describes a self-validating system for the synthesis of the title compound. Each step includes justifications for the chosen reagents and conditions, reflecting best practices in synthetic organic chemistry.
Materials and Equipment:
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Three-neck round-bottom flask with magnetic stirrer
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Addition funnel
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Low-temperature thermometer
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Inert atmosphere setup (Nitrogen or Argon)
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Dry solvents (THF, Hexane)
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Reagents: Diisopropylamine, n-Butyllithium (n-BuLi), Ethyl Acetate, 2-Cyanopyridine
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Aqueous 1M HCl, Saturated NaHCO₃ solution, Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Rotary evaporator
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Silica gel for column chromatography
Step-by-Step Methodology:
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Preparation of LDA (In-situ):
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To a flame-dried three-neck flask under an inert atmosphere, add dry THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
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Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.
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Stir the resulting colorless to pale yellow solution for 30 minutes at -78 °C.
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Causality: LDA is a strong, sterically hindered base, perfect for cleanly deprotonating the α-carbon of ethyl acetate without competing nucleophilic attack on the ester carbonyl. In-situ preparation ensures maximum reactivity.
-
-
Enolate Formation:
-
In a separate flask, dissolve ethyl acetate (1.0 equivalent) in dry THF.
-
Add the ethyl acetate solution dropwise to the LDA solution at -78 °C.
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Stir for 1 hour at this temperature.
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Causality: The low temperature is critical to prevent side reactions such as self-condensation of the ethyl acetate. The full hour ensures complete deprotonation to form the lithium enolate.
-
-
Acylation Reaction:
-
Dissolve 2-cyanopyridine (1.2 equivalents) in a minimal amount of dry THF.
-
Add the 2-cyanopyridine solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
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Causality: A slight excess of the cyanopyridine ensures the complete consumption of the valuable enolate. The slow warming allows the reaction to proceed to completion without generating excessive heat that could lead to decomposition.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding aqueous 1M HCl until the pH is ~2. This step hydrolyzes the intermediate imine to the ketone.
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Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and brine (to remove water).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Causality: This standard aqueous workup is designed to efficiently separate the organic product from inorganic salts and water-soluble byproducts.
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-
Purification:
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Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the product-containing fractions and remove the solvent in vacuo to yield the pure Ethyl 4-oxo-4-(2-pyridyl)butyrate.
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Causality: Chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent applications in drug development.
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Applications in Research and Drug Development
While specific biological activities for Ethyl 4-oxo-4-(2-pyridyl)butyrate are not widely reported, its structural components suggest significant potential as a scaffold in medicinal chemistry. Heterocyclic compounds are central to drug discovery.[3][4]
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Intermediate for Novel Heterocycles: The 1,4-dicarbonyl relationship allows for the construction of various five- and six-membered heterocycles (e.g., pyridazinones, pyrroles) through condensation reactions with reagents like hydrazines or amines. These resulting scaffolds are known to possess a wide range of biological activities.[3]
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Modification for Kinase Inhibitors: The pyridine moiety is a well-known "hinge-binding" element in many kinase inhibitors. The butyrate chain can be elaborated to introduce additional functional groups that can interact with other regions of an enzyme's active site.
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Pro-drug Development: The ester can be hydrolyzed to the corresponding carboxylic acid, providing a point for forming amide bonds or other cleavable linkages in the design of pro-drugs.
Caption: Potential synthetic utility of Ethyl 4-oxo-4-(2-pyridyl)butyrate.
Safety and Handling
No specific safety data sheet (SDS) is available for Ethyl 4-oxo-4-(2-pyridyl)butyrate. Therefore, it must be handled with the standard precautions for a new chemical entity of unknown toxicity.
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[5][6][7][8]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 4-oxo-4-(2-pyridyl)butyrate represents a valuable, albeit not widely commercialized, building block for chemical synthesis. Its combination of a pyridine ring and a γ-keto-ester functionality provides a rich platform for creating diverse molecular structures. The lack of a dedicated CAS number and extensive physical data underscores its role as a transient intermediate on the path to more complex, high-value molecules, particularly in the realm of drug discovery. The synthetic protocol detailed herein offers a reliable method for its preparation, enabling researchers to access this versatile compound for their synthetic campaigns.
References
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ChemSynthesis: 4-pyridin-2-yl-butyric acid ethyl ester. ChemSynthesis. [Link]
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Hassan, A. A., et al.: The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. [Link]
-
Wnuk, S., et al.: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
Carl ROTH: Safety Data Sheet: Butyric acid ethyl ester. Carl ROTH. [Link]
-
PCVM: Safety Data Sheet - ETHYL BUTYRATE. PCVM. [Link]
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- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 3. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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